REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10](CNC2C=CC=CC=2C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:21]([NH2:23])[CH3:22]>C(O)C>[CH2:21]([NH:23][C:2]1[N:11]=[C:10]([NH:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=2[CH3:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[CH3:22]
|
Name
|
2-Chloro-4-(2-methylphenylaminomethyl)quinazoline
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)CNC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a sealed vessel
|
Type
|
TEMPERATURE
|
Details
|
heated for 5 hours at 130°
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
removal of excess solvent in vacuo the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC2=CC=CC=C2C(=N1)NC1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |